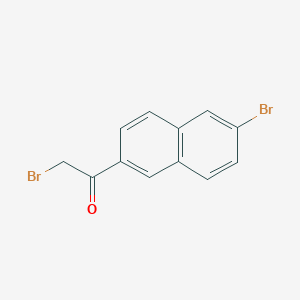![molecular formula C13H8BrNO B3037683 6-Bromo-2-phenylbenzo[d]oxazole CAS No. 537025-33-5](/img/structure/B3037683.png)
6-Bromo-2-phenylbenzo[d]oxazole
Descripción general
Descripción
6-Bromo-2-phenylbenzo[d]oxazole is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.12 g/mol It is a derivative of benzoxazole, characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 2nd position on the benzoxazole ring
Métodos De Preparación
6-Bromo-2-phenylbenzo[d]oxazole can be synthesized through various synthetic routes. One common method involves the reaction of benzoxazole-2-one with bromoacetic acid . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the formation of the desired product. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
6-Bromo-2-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products. Reagents like hydrogen peroxide or sodium borohydride are typically used for these transformations.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds. Palladium catalysts and bases like potassium carbonate are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzoxazole ring or the phenyl group.
Aplicaciones Científicas De Investigación
6-Bromo-2-phenylbenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-phenylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
6-Bromo-2-phenylbenzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Lacks the bromine atom at the 6th position, which may result in different reactivity and biological activity.
6-Chloro-2-phenylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
2-(4-Bromophenyl)benzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
6-bromo-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZIBDQASKHGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)






![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)




![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
